molecular formula C13H17NO5S B1372328 2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 1040340-53-1

2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B1372328
CAS No.: 1040340-53-1
M. Wt: 299.34 g/mol
InChI Key: PLHFMNKPQILWIU-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is unique due to its specific combination of a benzoic acid core with a sulfamoyl group and an oxolan-2-ylmethyl moiety. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various research applications .

Biological Activity

2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a sulfamoyl group and an oxolan ring. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C12H15N1O5SC_{12}H_{15}N_{1}O_{5}S. The compound features:

  • A benzoic acid moiety.
  • A sulfamoyl group, which is often associated with antibacterial properties.
  • An oxolan (tetrahydrofuran) ring that may influence its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzoic acid with sulfamoyl groups can inhibit bacterial growth effectively. Specifically, 2-Methyl-5-sulfamoylbenzoic acid showed promising results against various strains of bacteria, suggesting that the addition of the oxolan group could enhance this activity through improved solubility or bioavailability .

Enzyme Inhibition

The sulfamoyl group in this compound suggests potential as an enzyme inhibitor. Sulfamoyl compounds are known to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition may be mediated through competitive binding at the active site of these enzymes, mimicking natural substrates .

The mechanism by which this compound exerts its biological effects may involve:

  • Competitive Inhibition : The sulfamoyl group can mimic substrates for enzyme binding sites.
  • Structural Modulation : The oxolan ring may alter the spatial orientation of the molecule, enhancing binding affinity to target proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Activity : A comparative study evaluated the antibacterial efficacy of various sulfamoylbenzoic acids, including 2-Methyl derivatives. Results indicated that the presence of the oxolan ring significantly increased activity against Gram-positive bacteria .
  • Enzyme Interaction Studies : In silico docking studies suggested that this compound has a high affinity for carbonic anhydrase II, with estimated binding energies comparable to known inhibitors .
  • Toxicological Assessments : Preliminary toxicity assays indicate that while the compound exhibits biological activity, it also presents moderate toxicity at higher concentrations, necessitating further investigation into safety profiles .

Comparative Analysis with Similar Compounds

A comparison table highlights the differences in biological activities among structurally similar compounds:

Compound NameAntimicrobial ActivityEnzyme InhibitionToxicity Level
2-Methyl-5-sulfamoylbenzoic acidModerateYesLow
This compoundHighYesModerate
5-Sulfamoylbenzoic acidLowNoLow

Properties

IUPAC Name

2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-9-4-5-11(7-12(9)13(15)16)20(17,18)14-8-10-3-2-6-19-10/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHFMNKPQILWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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